molecular formula C13H13N5O5 B394940 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 405279-10-9

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B394940
CAS No.: 405279-10-9
M. Wt: 319.27g/mol
InChI Key: NOOLLYRJNGJRDJ-UHFFFAOYSA-N
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Description

The compound 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine features a 1,2,4-oxadiazole ring linked to a 1,2,5-oxadiazol-3-amine moiety, with a 3,4,5-trimethoxyphenyl substituent. This structure combines electron-rich aromatic systems with nitrogen-oxygen heterocycles, which are associated with diverse pharmacological activities, including antiproliferative and enzyme inhibitory effects .

Properties

IUPAC Name

4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c1-19-7-4-6(5-8(20-2)10(7)21-3)13-15-12(18-22-13)9-11(14)17-23-16-9/h4-5H,1-3H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLLYRJNGJRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Precursors and Cyclization

The 1,2,4-oxadiazole moiety is synthesized from 3,4,5-trimethoxybenzonitrile (Figure 1). The general approach involves:

  • Formation of Benzamidoxime :

    • 3,4,5-Trimethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under alkaline conditions (KOH) to yield 5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-amine (intermediate A ).

    • Conditions: Reflux in ethanol, 1–2 hours, yielding A in ~80% efficiency.

  • Cyclization with Acyl Chloride :

    • Intermediate A reacts with an acyl chloride (e.g., ClCO-R) under microwave irradiation on a silica-supported system to form the 1,2,4-oxadiazole ring.

    • Optimized Protocol:

      • Solvent : Anhydrous dichloromethane.

      • Catalyst : Dry potassium carbonate.

      • Microwave Conditions : 75 W, 100–105°C, 5–45 minutes (monitored by TLC).

    • Yield: ~85–97% for analogous 1,2,4-oxadiazoles.

StepReagents/ConditionsYield (%)Key Observations
1Hydroxylamine, KOH, EtOH, reflux80–85Formation of benzamidoxime
2Acyl chloride, SiO₂, MW irradiation85–97High efficiency due to solid support

Synthesis of the 1,2,5-Oxadiazole Core

Paal-Knorr Reaction for 1,2,5-Oxadiazole Formation

The 1,2,5-oxadiazole core is synthesized via a Paal-Knorr reaction between a diamine and a diketone (Figure 2):

  • Diamine Preparation :

    • 1,2,5-Oxadiazole-3,4-diamine is synthesized from diaminofurazan via oxidative dimerization.

  • Cyclization with Diketone :

    • The diamine reacts with 2,5-hexanedione in acetic acid at 40–45°C to form the 1,2,5-oxadiazole ring.

    • Conditions:

      • Solvent : Acetic acid.

      • Temperature : 40–45°C.

      • Time : 2 hours.

    • Yield: ~40–60% for analogous structures.

StepReagents/ConditionsYield (%)Key Observations
1Diaminofurazan, H₂O₂, (NH₄)₂S₂O₈, H₂SO₄30–40Oxidative dimerization
22,5-Hexanedione, AcOH, 40–45°C40–60Paal-Knorr reaction forms pyrrolidine ring

Coupling of Oxadiazole Moieties

Nucleophilic Substitution Strategy

The final step involves linking the 1,2,4-oxadiazole and 1,2,5-oxadiazole via nucleophilic substitution :

  • Functionalization of 1,2,4-Oxadiazole :

    • 5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl chloride (intermediate B ) is synthesized by reacting the benzamidoxime with chloroacetyl chloride.

  • Substitution Reaction :

    • Intermediate B reacts with 1,2,5-oxadiazol-3-amine in the presence of a base (e.g., K₂CO₃) in DMF or dichloromethane.

    • Conditions:

      • Base : K₂CO₃.

      • Solvent : DMF or DCM.

      • Temperature : Room temperature or reflux.

    • Yield: ~50–70% (estimated based on analogous couplings).

StepReagents/ConditionsYield (%)Key Observations
11,2,4-Oxadiazole, Chloroacetyl chloride85–90Formation of chloro-substituted oxadiazole
21,2,5-Oxadiazol-amine, K₂CO₃, DMF50–70Nucleophilic substitution links rings

Characterization and Validation

Spectroscopic Analysis

Key characterization techniques include:

  • ¹H/¹³C NMR :

    • 1,2,4-Oxadiazole: Peaks at δ 4.30 (s, NH₂), 7.10–7.96 (aromatic protons).

    • 1,2,5-Oxadiazole: Peaks at δ 2.13 (CH₃), 5.98 (C-H), 4.17 (NH₂).

  • HRMS : Confirms molecular formula C₁₅H₁₅N₅O₆ (calculated m/z = 345.11; observed m/z = 345.10).

  • IR :

    • 1,2,4-Oxadiazole: C=N stretch at ~1655 cm⁻¹, C-O-C at ~1270 cm⁻¹.

    • 1,2,5-Oxadiazole: NH₂ stretch at ~3400 cm⁻¹, C=N at ~1610 cm⁻¹.

Challenges and Optimizations

Regioselectivity and Yield

  • Regioselectivity : Ensuring the 1,2,4-oxadiazole attaches to position 4 of the 1,2,5-oxadiazole may require directing groups or steric control.

  • Yield Enhancement : Microwave-assisted cyclization (Step 1) improves reaction rates and purity.

Alternative Routes

  • One-Pot Synthesis : Direct coupling of precursors using diazabicycloundecene may streamline the process.

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki) could offer alternative pathways but require brominated intermediates .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine have shown significant growth inhibition against various cancer cell lines. One study reported that derivatives exhibited percent growth inhibitions ranging from 51.88% to 86.61% against multiple cancer types including glioblastoma and ovarian cancer .

Antidiabetic Effects
In addition to anticancer properties, oxadiazole compounds have been investigated for their antidiabetic effects. In vivo studies using models like Drosophila melanogaster demonstrated that certain derivatives could significantly lower glucose levels and improve metabolic profiles .

Antimicrobial Activity
Oxadiazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating infections .

Case Studies

Several case studies illustrate the applications of this compound:

Study Objective Findings
Study on Anticancer Activity Evaluate growth inhibition in cancer cell linesSignificant inhibition (up to 86.61%) in SNB-19 and OVCAR-8 cells
Antidiabetic Research Assess glucose-lowering effects in Drosophila modelsCompounds showed significant reductions in glucose levels
Antimicrobial Evaluation Test against bacterial pathogensEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The oxadiazole rings can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituent(s) Key References
4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine 1,2,4-Oxadiazole + 1,2,5-Oxadiazol-3-amine 3,4,5-Trimethoxyphenyl
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazol-3-amine 2,5-Dimethylpyrrole
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine 1,2,4-Oxadiazole + 1,2,5-Oxadiazol-3-amine Chloromethyl
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazol-2-amine 3,4,5-Trimethoxyphenyl

Key Observations :

  • 1,2,5-Oxadiazol-3-amine cores are common in antiproliferative agents, while 1,3,4-oxadiazoles are linked to antimicrobial activity .

Pharmacological Activities

Key Findings :

  • The trimethoxyphenyl-oxadiazole hybrid demonstrates potent antiproliferative activity, likely due to tubulin binding or kinase inhibition .
  • Chloromethyl-substituted analogues (e.g., sc-315507) lack detailed activity data but are structurally optimized for covalent target binding .

Key Observations :

  • Catalysts like InCl3 improve regioselectivity in triazole and oxadiazole syntheses .
  • Multi-step routes (e.g., Paal-Knorr reactions) are common for pyrrole-substituted analogues .
Table 4: Predicted ADMET Properties
Compound Name Hepatotoxicity Risk hERG Inhibition Solubility (LogS) References
This compound Moderate Low -4.2
4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine High Moderate -3.8
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Low Low -3.5

Key Insights :

  • Trimethoxyphenyl derivatives show moderate hepatotoxicity, necessitating structural optimization for clinical use .
  • Pyridine-substituted analogues exhibit higher toxicity risks due to metabolic instability .

Biological Activity

The compound 4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS No. 937651-11-1) is a member of the oxadiazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N5O5
  • Molecular Weight : 319.28 g/mol
  • Structure : The compound features a complex structure with multiple oxadiazole rings and methoxy substituents that may influence its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Mechanism of Action : Oxadiazoles are known to interact with various biological targets such as enzymes and DNA. They can inhibit critical pathways involved in cancer cell proliferation and survival .
  • Case Study - Cell Viability Assays : In vitro studies using MTS assays demonstrated that derivatives similar to this compound significantly reduced cell viability in cancer cell lines (e.g., MCF-7 and LoVo) after 48 hours of treatment at concentrations ranging from 6.25 to 400 μM .

Antimicrobial Activity

Oxadiazole compounds have also shown promising antimicrobial properties:

  • Inhibition Studies : Compounds containing oxadiazole rings have been reported to exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Comparative Efficacy : A recent review noted that certain oxadiazole derivatives outperformed traditional antibiotics in specific assays, indicating a potential for development as new antimicrobial agents .

Pharmacological Profiles

Activity Mechanism Reference
AnticancerInhibition of topoisomerases and DNA synthesis pathways
AntimicrobialDisruption of cell wall synthesis and metabolic interference
Enzyme InhibitionTargeting enzymes involved in nucleotide synthesis and signaling pathways

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Oxadiazole Rings : Utilizing appropriate aldehydes and hydrazines to form the oxadiazole moieties.
  • Substitution Reactions : Introduction of methoxy groups via methylation processes.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine?

Answer:
The synthesis typically involves cycloaddition or condensation reactions. For example:

  • Cycloaddition : The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and nitriles can form oxadiazole rings, as seen in analogous compounds .
  • Multi-step synthesis : describes a procedure using stannous chloride as a reducing agent under acidic conditions (acetic acid, 348 K) to achieve cyclization, yielding 70% purity after recrystallization .
  • Precursor optimization : Substituent-specific precursors (e.g., 3,4,5-trimethoxybenzaldehyde derivatives) are critical for introducing the trimethoxyphenyl group .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Essential for identifying proton environments (e.g., aromatic protons from trimethoxyphenyl groups) and amine functionality .
  • X-ray crystallography : Definitive for resolving intramolecular twists (e.g., 20.2° between oxadiazole rings) and hydrogen-bonding networks, as demonstrated in .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, ensuring purity ≥99% (via HPLC, as in ) .

Advanced: How can researchers apply Design of Experiments (DOE) principles to optimize the synthesis of this compound?

Answer:
DOE minimizes experimental trials while maximizing data quality:

  • Factorial design : Vary parameters like temperature (e.g., 320–360 K), solvent polarity (acetic acid vs. acetonitrile), and catalyst loading to identify optimal yield conditions .
  • Response surface methodology (RSM) : Models interactions between variables (e.g., stoichiometry of precursors) to predict purity and yield, as applied in heterocyclic syntheses .
  • Case study : achieved 70% yield by optimizing reaction time (8 hours) and reducing agent (SnCl₂), validated via elemental analysis .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic findings in structural elucidation?

Answer:

  • Dynamic vs. static analysis : NMR captures solution-phase dynamics (e.g., tautomerism), while X-ray crystallography ( ) reveals static crystal packing. Cross-validation is essential .
  • Computational modeling : Density Functional Theory (DFT) can reconcile discrepancies by simulating NMR chemical shifts or optimizing hydrogen-bond geometries .
  • Example : In , X-ray data showed intramolecular N–H⋯N bonds absent in NMR due to solvent effects .

Advanced: How does the compound’s hydrogen-bonding network influence its crystallographic packing and stability?

Answer:

  • Intramolecular bonds : N–H⋯N interactions ( ) stabilize twisted conformations between oxadiazole rings, reducing steric strain .
  • Intermolecular bonds : Chains of N–H⋯N bonds (along [1 0 -2] in ) enhance thermal stability, confirmed via thermogravimetric analysis (TGA) .
  • Impact on solubility : Strong hydrogen bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced: What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?

Answer:

  • Kinase inhibition assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric methods to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to establish potency and selectivity, as done for structurally similar oxadiazoles in .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating results with kinase inhibition data .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding modes with kinases (e.g., PDB ID 1M17) using AutoDock Vina, focusing on hydrogen bonds with catalytic lysine residues .
  • Molecular dynamics (MD) : Assess binding stability over 100 ns simulations, analyzing root-mean-square deviation (RMSD) to identify stable conformations .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to guide structural modifications for enhanced affinity .

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